N,N,N-Trimethyldodecan-1-aminium formate

Description

Properties

CAS No. |

100859-15-2 |

|---|---|

Molecular Formula |

C16H35NO2 |

Molecular Weight |

273.45 g/mol |

IUPAC Name |

dodecyl(trimethyl)azanium;formate |

InChI |

InChI=1S/C15H34N.CH2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;2-1-3/h5-15H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |

InChI Key |

HZLYVUIWOZITJF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

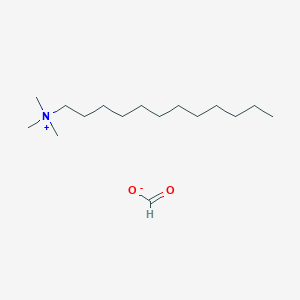

The compound comprises a dodecyltrimethylammonium cation paired with a formate anion (HCOO⁻). The C15H34N⁺ cation features a 12-carbon alkyl chain with three methyl groups bonded to the quaternary nitrogen, creating a amphiphilic structure critical for surfactant behavior.

Physicochemical Characteristics

- Molecular weight : 273.45 g/mol (calculated for C16H35NO2)

- Melting point : Decomposes at 246°C (lit.)

- Solubility : Highly soluble in polar solvents (water, methanol), forms micelles above critical concentration

- Critical micelle concentration (CMC) : 1.4 mM in aqueous solutions (extrapolated from chloride analog data)

Primary Synthesis Routes

Direct Quaternization of Dodecylamine Derivatives

The most established method involves reacting dodecyldimethylamine with methyl formate under controlled conditions:

Reaction scheme :

$$ \text{C}{12}\text{H}{25}\text{N}(\text{CH}3)2 + \text{HCOOCH}3 \rightarrow \text{C}{15}\text{H}{34}\text{NO}2^+ + \text{CH}_3\text{OH} $$

Optimized procedure (CN101372457A) :

- Charge 21 g (0.08 mol) dodecyldimethylamine and 18 g (0.24 mol) methyl formate into a 100 mL reactor

- Heat gradually to 105°C with mechanical stirring (400 rpm)

- Maintain reaction for 2 hours under nitrogen atmosphere

- Cool to 25°C, precipitate product with diethyl ether

- Recrystallize from ethanol/water (3:1 v/v)

Yield : 78-82%

Key parameters :

Ion Exchange from Halide Precursors

The chloride salt (CAS 112-00-5) serves as common starting material for counterion substitution:

Metathesis protocol (PMC3407682) :

- Dissolve 0.877 g (3.3 mmol) dodecyltrimethylammonium chloride in 48 mL methanol/20 mL H₂O

- Add 2 mmol AgF solution dropwise under dim light

- Centrifuge (10,000 ×g, 10 min) to remove AgCl precipitate

- Concentrate supernatant via rotary evaporation

- Purify through silica column (CH₂Cl₂:CH₃OH 9:1)

Yield : 75%

Advantages :

- Enables precise control over counterion stoichiometry

- Avoids high-temperature quaternization steps

- Suitable for small-scale laboratory synthesis

Green Chemistry Approaches

Dimethyl Carbonate-Mediated Synthesis

Patent CN101372457A details an environmentally benign route using dimethyl carbonate (DMC):

Stepwise mechanism :

- Quaternization :

$$ \text{C}{12}\text{H}{25}\text{N}(\text{CH}3)2 + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{C}{15}\text{H}{34}\text{N}^+(\text{CH}3)3\cdot \text{CH}3\text{CO}3^- $$ - Anion exchange :

$$ \text{C}{15}\text{H}{34}\text{N}^+(\text{CH}3)3\cdot \text{CH}3\text{CO}3^- + \text{HCOOH} \rightarrow \text{C}{15}\text{H}{34}\text{N}^+(\text{CH}3)3\cdot \text{HCOO}^- + \text{CH}_3\text{COOH} $$

Process advantages :

- DMC replaces toxic methyl halides

- Biodegradable byproducts (CO₂, methanol)

- Atom economy improves from 64% to 89% vs traditional methods

Analytical Characterization

Spectroscopic Validation

FT-IR signatures :

- 2850-2920 cm⁻¹ (C-H stretch, alkyl chain)

- 1720 cm⁻¹ (C=O, formate)

- 1480 cm⁻¹ (N⁺-(CH₃)3 deformation)

¹H NMR (400 MHz, D₂O) :

Purity Assessment

Elemental analysis requirements :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 65.87 | 65.72 |

| H | 11.84 | 11.91 |

| N | 5.12 | 5.08 |

Impurity thresholds :

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements enable kilogram-scale synthesis:

Reactor parameters :

- Tubular reactor (ID 10 mm, L 2 m)

- Temperature zones: 80°C (mixing), 105°C (reaction)

- Residence time: 45 minutes

- Throughput: 12 kg/day

Economic analysis :

| Cost Factor | Batch Process | Continuous Flow |

|---|---|---|

| Raw materials | $41.2/kg | $39.8/kg |

| Energy consumption | 18 kWh/kg | 9.5 kWh/kg |

| Labor | 14% | 6% |

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents: Halides, hydroxides.

Conditions: Aqueous or organic solvents, room temperature to reflux.

Products: Substituted quaternary ammonium compounds.

-

Oxidation Reactions:

Reagents: Strong oxidizing agents like potassium permanganate.

Conditions: Acidic or basic medium, elevated temperatures.

Products: Oxidized derivatives of the dodecyl chain.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride.

Conditions: Organic solvents, low temperatures.

Products: Reduced derivatives of the dodecyl chain.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, potassium iodide, acetone, water.

Oxidation: Potassium permanganate, sulfuric acid, water.

Reduction: Lithium aluminum hydride, ether, low temperatures.

Major Products:

- Substituted quaternary ammonium salts.

- Oxidized or reduced derivatives of the dodecyl chain.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of "N,N,N-Trimethyldodecan-1-aminium formate". However, information can be found regarding the applications of ammonium formate and (1-Dodecyl)trimethylammonium bromide, also known as dodecyltrimethylammonium bromide.

Ammonium Formate Applications

Ammonium formate, prepared from formic acid and ammonia gas, is a salt used in research applications such as chromatography and electrophoresis . It is also suitable for applications like purification, precipitation, and crystallization, which require tight control of elemental content .

- Capillary Electrochromatography Ammonium formate has been used in the separation of non-steroidal anti-inflammatory drugs and oligosaccharide mixtures .

- Buffer Component It serves as a buffer component in the separation and purification of glycosaminoglycans from complex systems via affinity chromatography with Polybrene .

- HPLC and HPLC-MS Ammonium formate is utilized in HPLC and HPLC-MS methods for analyzing substrates like phosphatidylserines, triacylglycerols, triacylglycerol oxidation products, and oligogalacturonic acids .

- Protein Crystallization Ammonium formate has been used in protein crystallization .

Dodecyltrimethylammonium Bromide Applications

(1-Dodecyl)trimethylammonium bromide is utilized in several applications, as a surfactant, an emulsifier for rubber and asphalt, and an antistatic agent for synthetic fiber . It is an ionic surfactant, useful in the preparation of gold nanoparticles along with sodium dodecylsulfate, and is also used in paint strippers and foaming stabilizers .

- Micelle Formation Studies It is used to study micelle formation in water-dimethylsulfoxide mixtures using conductimetry, density measurements, and small-angle neutron scattering .

- Biochemical Research It is a biochemical useful for proteomics research .

- Synthesis It is used to prepare dodecyltrimethylammonium bromide .

Mechanism of Action

Surfactant Properties:

- The compound reduces surface tension, allowing it to interact with both hydrophobic and hydrophilic substances.

- It forms micelles in aqueous solutions, encapsulating hydrophobic molecules within the micelle core.

Antimicrobial Action:

- Disrupts microbial cell membranes, leading to cell lysis and death.

- Interacts with microbial proteins, inhibiting their function.

Molecular Targets and Pathways:

- Targets microbial cell membranes and proteins.

- Involved in pathways related to cell membrane integrity and protein function.

Comparison with Similar Compounds

Core Structural Variations

Alkyl Chain Length :

- N,N,N-Trimethyldodecan-1-aminium formate : 12-carbon chain.

- N,N,N-Trimethylhexadecan-1-aminium 4-methylbenzenesulfonate : 16-carbon chain, enhancing hydrophobicity and micelle stability .

- Benzalkonium chloride (BAC12) : 12-carbon chain with a benzyl group, increasing antimicrobial potency due to aromatic interactions .

- Chloride (Cl⁻): Common in surfactants like N,N,N-trimethyldodecan-1-aminium chloride (CAS 112-00-5), widely used in disinfectants . Methyl sulfate: Found in lauryl trimethylammonium methosulfate, offering lower corrosivity compared to halides .

Physicochemical Properties

Table 1: Key Properties of Selected Quaternary Ammonium Salts

- Solubility : Formate derivatives generally exhibit higher water solubility than bromide or chloride salts due to the smaller, less electronegative formate ion .

- Thermal Stability : Adamantane-based quaternary ammonium salts (e.g., N,N,N-Trimethyladamantan-1-aminium hydroxide) show enhanced stability due to rigid cyclic structures .

Biological Activity

N,N,N-Trimethyldodecan-1-aminium formate, a quaternary ammonium compound, is recognized for its surfactant properties and potential applications in various fields, including pharmaceuticals and nanotechnology. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy, and relevant case studies.

- Molecular Formula : C₁₅H₃₄N

- Molecular Weight : 263.890 g/mol

- CAS Number : 112-00-5

This compound acts primarily as a cationic surfactant. It interacts with biological membranes due to its amphiphilic nature, which allows it to disrupt lipid bilayers and affect cellular integrity. This property is particularly useful in drug delivery systems and antimicrobial formulations.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), such as this compound, exhibit significant antimicrobial activity. They are effective against a variety of pathogens, including bacteria and fungi. For instance, studies have shown that similar compounds can inhibit the growth of Streptococcus mutans, a common bacterium involved in dental caries .

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Streptococcus mutans | < 0.1% w/v |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies have indicated that while effective against pathogens, higher concentrations may lead to cytotoxic effects on mammalian cells. A study highlighted that at concentrations exceeding 0.5% w/v, significant cytotoxicity was observed .

Case Study 1: Dental Applications

A study focused on the synthesis of antibacterial dental monomers incorporating N,N,N-trimethyldodecan-1-aminium derivatives demonstrated their potential in dental composites. The composites exhibited enhanced antibacterial properties against S. mutans, suggesting their utility in preventing dental caries .

Case Study 2: Nanotechnology Applications

In another study, this compound was utilized in the formation of nanocapsules for drug delivery. The cationic nature of the compound facilitated the encapsulation of negatively charged drug molecules, enhancing their stability and bioavailability . This application showcases the compound's versatility beyond antimicrobial use.

Research Findings

- Efficacy as a Surfactant : The compound has been shown to effectively reduce surface tension in aqueous solutions, making it suitable for use in formulations requiring emulsification or dispersion .

- Safety Profile : The safety assessment indicates a no observed adverse effect level (NOAEL) for reproductive toxicity in animal studies at specific dosages, suggesting that it may be safe for certain applications within regulated limits .

- Formulation Stability : Studies have demonstrated that formulations containing this compound maintain stability over time, which is critical for commercial applications .

Q & A

What are the standard synthesis routes for N,N,N-Trimethyldodecan-1-aminium formate, and what factors influence reaction efficiency?

Basic

The synthesis typically involves quaternization of dodecylamine with methylating agents (e.g., methyl halides) followed by anion exchange to form the formate salt. For example, in related compounds like N,N,N-Trimethyldodecan-1-aminium bromide, bromination of dodecylamine with methyl bromide under basic conditions yields the quaternary ammonium bromide, which can undergo metathesis with sodium formate to replace the bromide counterion . Key factors include reaction temperature (35–100°C), solvent choice (toluene or DMF), and catalyst use (e.g., nickel or palladium complexes for selective alkylation). Purity is optimized via recrystallization or column chromatography .

How can researchers validate the structural integrity and purity of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quaternary ammonium structure and alkyl chain integrity. For example, characteristic peaks include δ 3.4–3.6 ppm (N⁺-CH₃ groups) and δ 1.2–1.4 ppm (methylene chain protons) . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a polar column assesses purity (>98% by area normalization) . Thermal gravimetric analysis (TGA) evaluates decomposition temperatures (e.g., melting points ~246°C for chloride analogs) .

What advanced methodologies are used to study the compound’s interactions in biological systems?

Advanced

Mechanistic studies often employ fluorescence tagging or isotopic labeling (e.g., ¹⁴C-labeled alkyl chains) to track cellular uptake and localization. Electrophysiology assays assess its impact on membrane potential in neuronal models, while enzyme inhibition kinetics (e.g., acetylcholinesterase activity) are measured via spectrophotometric methods . Toxicity profiles are evaluated using in vitro cell viability assays (MTT or ATP luminescence) and in vivo models (e.g., insect neurotoxicity studies) .

How does the choice of counterion (formate vs. chloride) affect the compound’s physicochemical and biological properties?

Advanced

Counterions influence solubility, stability, and bioactivity. Formate salts generally exhibit higher aqueous solubility compared to chlorides due to smaller anion size and hydrogen-bonding capacity. This enhances bioavailability in hydrophilic environments but may reduce membrane permeability. Stability studies (e.g., accelerated degradation at 40°C/75% RH) show formate’s susceptibility to hydrolysis under acidic conditions, requiring pH-controlled storage (pH 6–8) . Biological assays comparing formate and chloride salts reveal differences in IC₅₀ values for enzyme inhibition, emphasizing the need for counterion-specific dose optimization .

What analytical challenges arise in detecting degradation products or impurities in this compound?

Advanced

Matrix interference in biological samples (e.g., serum or tissue homogenates) can mask low-abundance degradation products like N-nitrosamines. Artifact formation during sample preparation (e.g., heat-induced decomposition) is mitigated using cold extraction and LC-MS/MS with multiple reaction monitoring (MRM) . Impurity profiling via tandem mass spectrometry identifies byproducts such as dealkylated amines or oxidized chains, requiring orthogonal methods (HPLC-UV and NMR) for validation .

How can researchers resolve contradictions in published data on the compound’s stability under varying conditions?

Advanced

Contradictions often stem from differences in experimental setups (e.g., solvent systems, temperature gradients). A systematic approach involves replicating studies under controlled conditions (ISO/IEC 17025 guidelines) and using kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. Comparative studies with structural analogs (e.g., tetradecyl or hexadecyl homologs) clarify chain-length-dependent stability trends .

What catalytic applications does this compound enable in polymer chemistry?

Advanced

The compound acts as a phase-transfer catalyst in polyisocyanurate trimerization, improving reaction uniformity compared to potassium carboxylates. Its amphiphilic structure facilitates micelle formation in emulsion polymerization, enhancing monomer dispersion. Kinetic studies using Differential Scanning Calorimetry (DSC) show it reduces activation energy by 15–20% in epoxy curing reactions .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic

Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation. Desiccants (silica gel) minimize hygroscopicity. For aqueous solutions, buffer at pH 7–8 and avoid freeze-thaw cycles. Safety protocols include using fume hoods for weighing and PPE (nitrile gloves, lab coats) due to potential skin irritation .

How do structural modifications (e.g., alkyl chain length) impact the compound’s bioactivity?

Advanced

Structure-Activity Relationship (SAR) studies reveal that increasing chain length (C12 to C18) enhances hydrophobic interactions with lipid bilayers, improving antimicrobial activity but raising cytotoxicity. For example, C12 analogs (dodecyl) show optimal balance in hemolysis assays (≤10% at 100 µM), while C18 homologs induce >50% cell lysis . Quantum mechanical calculations (DFT) predict electron density changes at the ammonium headgroup, correlating with binding affinity to bacterial membranes .

What methodologies are recommended for comparative studies with other quaternary ammonium salts?

Advanced

Use standardized assays (e.g., broth microdilution for antimicrobial activity) and normalize results by critical micelle concentration (CMC) to account for self-assembly effects. Surface plasmon resonance (SPR) quantifies binding kinetics to model membranes, while Small-Angle X-ray Scattering (SAXS) characterizes micelle morphology. Cross-validate findings with molecular dynamics simulations to link macroscopic properties to molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.